molecular formula C12H20N2O B1622314 N,N-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide CAS No. 58803-92-2

N,N-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide

Cat. No. B1622314
CAS RN: 58803-92-2
M. Wt: 208.3 g/mol
InChI Key: BJFUEJMWVBADGW-UHFFFAOYSA-N
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Description

“N,N-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide” is a chemical compound . It is a derivative of pyrrole, which is a biologically active scaffold known for its diverse nature of activities . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .


Synthesis Analysis

Pyrrole synthesis involves various tactical approaches . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . For instance, a series of 2-substituted-4,5-diarylpyrroles have been reported as potent anti-inflammatory agents .

Scientific Research Applications

Pharmacological Insights

A comprehensive review of lysergic acid diethylamide (LSD), a compound with a chemical structure bearing some resemblance to the requested compound, discusses its complex pharmacology and mechanisms of action, highlighting its physiological tolerance and the controlled psychological reactions in medical settings. This review emphasizes LSD's renewed interest in brain research and experimental treatments, providing insights into the broader category of psychoactive compounds (Passie et al., 2008).

Environmental and Industrial Applications

Research on acrylamide, a synthetic monomer with wide industrial applications, sheds light on its occurrence, chemistry, and mechanisms of formation, especially in relation to food processing. This review can indirectly inform on the handling and potential environmental impact considerations of similar compounds (Taeymans et al., 2004).

Material Science and Polymer Research

Studies on benzene-1,3,5-tricarboxamide (BTA) derivatives emphasize their importance in supramolecular chemistry and nanotechnology, offering parallels in the utilization of N,N-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide for similar applications. The review discusses BTAs' self-assembly into one-dimensional structures, highlighting potential for biomedical applications and polymer processing (Cantekin et al., 2012).

Bioactive Properties and Health Implications

Carvacrol, a phenolic monoterpenoid, is reviewed for its antimicrobial, antioxidant, and anticancer properties, providing a model for studying the biological activities and potential clinical applications of N,N-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide and related compounds (Sharifi-Rad et al., 2018).

Analytical and Methodological Approaches

Research on the assessment of DEET, an insect repellent, examines methods used to determine its safety, touching upon the broader implications of assessing safety and efficacy of chemical compounds including N,N-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide. The review highlights the importance of animal testing, observational studies, and intervention trials in establishing compound safety (Chen-Hussey et al., 2014).

Future Directions

Due to the diversity of pyrrole analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . This suggests that “N,N-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide” and its derivatives could be potential candidates for future research and development in the field of medicinal chemistry.

properties

IUPAC Name

N,N-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-6-14(7-2)12(15)11-9(4)8(3)10(5)13-11/h13H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFUEJMWVBADGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(N1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379328
Record name N,N-Diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide

CAS RN

58803-92-2
Record name N,N-Diethyl-3,4,5-trimethyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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